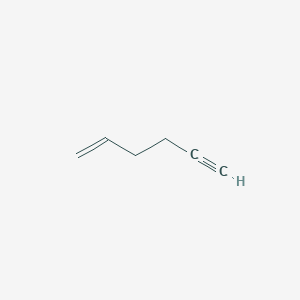

1-Hexen-5-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-1-en-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h1,4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGNRQPVGKFJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333857 | |

| Record name | 1-Hexen-5-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-31-3 | |

| Record name | 1-Hexen-5-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexen-5-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexen-5-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context in Organic Chemistry

The importance of 1-hexen-5-yne in contemporary research stems directly from its nature as a 1,5-enyne. This class of molecules contains two distinct reactive sites—a double bond and a triple bond—separated by a flexible three-carbon tether. This arrangement allows for a diverse array of intramolecular reactions, making it a powerful tool for constructing cyclic and bicyclic systems, which are common motifs in natural products and pharmaceuticals.

The research context for this compound is primarily centered on its utility in pericyclic reactions, particularly sigmatropic rearrangements and cycloisomerizations. The molecule's ability to undergo these transformations provides efficient pathways to structures that would be challenging to assemble through other means. Modern investigations frequently employ transition metal catalysts, especially gold complexes, which can activate the alkyne and guide the reaction toward specific, often complex, products with high selectivity. uio.norsc.orgresearchgate.net This catalytic approach has greatly expanded the synthetic utility of 1,5-enynes.

Furthermore, computational studies have become indispensable in understanding the intricate potential energy surfaces of this compound's reactions. acs.orgnih.gov These theoretical analyses help elucidate reaction mechanisms, predict product distributions, and explain the subtle electronic effects that govern the molecule's reactivity.

Historical Trajectories of 1 Hexen 5 Yne Reactivity Studies

The study of 1-hexen-5-yne's reactivity has evolved considerably over several decades, reflecting broader trends in physical organic chemistry.

Early investigations in the 1960s, pioneered by researchers like William D. Huntsman, focused on the thermal behavior of 1-alken-5-ynes. These studies established that upon heating, this compound undergoes a reversible rearrangement to form 1,2,5-hexatriene (B54027), an allene (B1206475), via a process analogous to the Cope rearrangement. acs.orglookchem.com At higher temperatures, this process was observed to be accompanied by irreversible cyclization, yielding bicyclic products. lookchem.com

The 1980s saw a deeper dive into the mechanistic nuances of these transformations. Jerome A. Berson's work was particularly influential in studying the nih.govnih.gov sigmatropic rearrangement of this compound. nasonline.orgwikipedia.org A key question was whether the reaction proceeds through a concerted, aromatic-like transition state or a stepwise pathway involving a diradical intermediate. Berson's research in 1988 provided evidence against the formation of a stable 1,4-cyclohexenediyl intermediate in this specific rearrangement. nasonline.org Theoretical studies have continued to explore this dichotomy, with different computational methods sometimes favoring one pathway over the other, highlighting the complexity of the reaction mechanism. researchgate.netacs.org

The following table summarizes the calculated activation energies for the nih.govnih.gov-sigmatropic rearrangement of this compound and related unsaturated systems, illustrating the kinetic landscape of these transformations. acs.org

| Reactant | Activation Energy (kcal/mol) - Becke3LYP/6-31G* |

|---|---|

| 1,5-Hexadiyne (B1215225) | 31.1 |

| This compound | 34.5 |

| 1,2-Hexadien-5-yne | 33.4 |

| 1,2,5-Hexatriene | 34.1 |

In recent decades, the focus has shifted significantly towards transition metal catalysis. The discovery that gold catalysts can efficiently mediate the cycloisomerization of 1,5-enynes at mild temperatures has opened up new avenues for synthesis. uio.norsc.org These reactions typically proceed through the activation of the alkyne by a cationic gold complex, followed by nucleophilic attack from the tethered alkene. whiterose.ac.uk This leads to the formation of valuable bicyclo[3.1.0]hexane scaffolds. uio.noresearchgate.net Kinetic and mechanistic studies of these gold-catalyzed reactions are an active area of research, aiming to understand catalyst behavior and optimize reaction efficiency for the synthesis of increasingly complex molecules. rsc.orgresearchgate.net

The pyrolysis experiments conducted by Huntsman and later analyzed computationally provide insight into the product distribution under thermal conditions. acs.orgnih.gov The table below shows the product distribution from the pyrolysis of this compound at different temperatures and reaction times, as reported in theoretical studies that align with experimental data. acs.orgnih.gov

| Temperature (°C) | Reactant | Product | Simulated Product Fraction (%) |

|---|---|---|---|

| 340 | This compound | 1,2,5-Hexatriene | ~15 |

| 385 | This compound | 1,2,5-Hexatriene | ~20 |

| 385 | This compound | Bicyclo[3.1.0]hexene derivatives | Qualitatively observed |

Elucidation of Reaction Mechanisms and Transformative Reactivity

Fundamental Reactivity of the Conjugated Enyne System

The unique structural arrangement of 1-hexen-5-yne, featuring a terminal double bond and a terminal triple bond separated by a methylene (B1212753) bridge, dictates its fundamental reactivity. This arrangement creates a conjugated enyne system that is ripe for a variety of chemical transformations.

The π-systems of the alkene and alkyne moieties in this compound are the primary sites of reactivity. The electron-rich double and triple bonds can act as nucleophiles, attacking electrophilic species. Conversely, the hydrogen atoms attached to the sp-hybridized carbons of the terminal alkyne are weakly acidic and can be abstracted by a strong base, rendering the alkyne terminus nucleophilic. The presence of both double and triple bonds provides multiple sites for both nucleophilic and electrophilic attack, allowing for a diverse range of chemical reactions.

Addition reactions to the unsaturated system of this compound present challenges and opportunities in terms of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific location of bond formation. masterorganicchemistry.com

In the context of this compound, the relative reactivity of the double versus the triple bond is a key consideration. For instance, in catalytic hydroboration reactions, it is possible to achieve selective reduction of the triple bond, leaving the double bond intact. nsf.gov This selectivity is often influenced by the choice of catalyst and reaction conditions. Vanadium-catalyzed hydroboration, for example, has been shown to selectively reduce the alkyne in this compound. nsf.gov

Regioselectivity in addition reactions to unsymmetrical alkynes and alkenes is often governed by Markovnikov's or anti-Markovnikov's rule. masterorganicchemistry.com In the case of this compound, the addition of an electrophile (E+) to the double bond could, in principle, lead to two different carbocation intermediates. The stability of these intermediates will determine the regiochemical outcome of the reaction. Similarly, addition to the triple bond can also yield different regioisomers. The specific regioselectivity observed will depend on the nature of the attacking reagent and the reaction mechanism (e.g., ionic, radical, or organometallic).

Intramolecular Nucleophilic and Electrophilic Sites

Pericyclic Rearrangements of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org this compound is known to undergo thermally induced pericyclic rearrangements, leading to the formation of isomeric products.

One of the most well-studied pericyclic reactions of this compound is its thermal isomerization to 1,2,5-hexatriene (B54027). lookchem.comacs.org This transformation is a type of sigmatropic rearrangement, specifically a lookchem.comlookchem.com-sigmatropic shift, also known as a Cope rearrangement. lookchem.comccl.net

The mechanism of the thermal isomerization of this compound to 1,2,5-hexatriene has been the subject of theoretical and experimental investigation. researchgate.netnih.gov A key question is whether the reaction proceeds through a concerted mechanism, where all bond breaking and bond making occur in a single step, or a stepwise mechanism involving the formation of an intermediate.

Theoretical studies employing high-level computational methods, such as density functional theory (DFT) and complete active space self-consistent field (CASSCF), have been instrumental in elucidating the potential energy surface of this reaction. researchgate.netnih.gov These studies have explored the geometries and energies of the reactant, transition state, and product. The general consensus from these theoretical investigations is that the Cope rearrangement of this compound proceeds through a concerted, albeit asynchronous, transition state. researchgate.netresearchgate.net This means that while the reaction occurs in a single kinetic step, the breaking of the C3-C4 single bond and the formation of the C1-C6 single bond may not be perfectly synchronized.

Some studies have also considered the possibility of a diradical intermediate, which would imply a stepwise mechanism. However, the energy of such an intermediate is generally found to be higher than that of the concerted transition state, making the concerted pathway more favorable. ccl.net

The rate of the thermal isomerization of this compound is influenced by the presence of substituents on the carbon skeleton. These substituents can affect the activation parameters of the reaction, namely the activation energy (Ea) and the entropy of activation (ΔS‡).

The table below summarizes the activation parameters for the thermal rearrangement of this compound and some of its substituted derivatives.

| Compound | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A) |

| This compound | 35.8 | 11.1 |

| 3-Methyl-1-hexen-5-yne | 34.5 | 10.9 |

| 4-Methyl-1-hexen-5-yne | 36.2 | 11.2 |

Data compiled from various sources and theoretical studies.

Electron-donating and electron-withdrawing groups can have a significant impact on the reaction rate. For example, a substituent at the C3 position can stabilize the developing radical character in a diradical-like transition state, thereby lowering the activation energy. researchgate.net Conversely, bulky substituents may introduce steric hindrance, which can either increase or decrease the activation energy depending on their position and the geometry of the transition state. Computational studies have shown that the introduction of a formyl group, an electron-withdrawing group, can alter the thermodynamic profile of similar lookchem.comlookchem.com-sigmatropic rearrangements. researchgate.net

Concerted vs. Stepwise Mechanistic Discourses

Intramolecular Cyclization to Bicyclic Systems

The intramolecular cyclization of this compound and its derivatives can lead to the formation of bicyclic systems, a transformation of significant interest in organic synthesis.

The thermal rearrangement of this compound can produce bicyclo[3.1.0]hexene. researchgate.net This process is a key step in the broader landscape of thermal isomerizations of unsaturated hydrocarbons. nih.gov Theoretical studies employing density functional theory (DFT) and other high-level ab initio methods have been crucial in elucidating the potential energy surface for these rearrangements. researchgate.netnih.govacs.org The formation of the bicyclo[3.1.0]hexane skeleton is a notable outcome, and this structural motif is valuable due to its presence in various biologically and pharmaceutically important compounds. nih.gov

Gold(I) and gold(III) complexes have been shown to catalyze the bicycloisomerization of substituted 1,5-enynes, such as 4-phenyl-1-hexen-5-yne, to furnish substituted bicyclo[3.1.0]hexenes. uio.no For instance, gold(I) complexes can catalyze the formation of bicyclo[3.1.0]hexenes from 1,5-hexenyne. uio.no Similarly, gold(III) complexes, in the presence of silver salts, exhibit reactivity towards enynes to yield these bicyclic products. uio.no Rhodium complexes, in conjunction with benzoic acid, have also been utilized to catalyze the enantioselective cycloisomerization of 1,6-enynes to 2-alkylidenebicyclo[3.1.0]hexanes. acs.org

Recent methodologies have also explored transition-metal-free approaches. For example, the intramolecular radical oxidative cyclization of gem-dihalo olefins, such as 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes, provides access to benzo-fused bicyclo[3.1.0]hexanes. nih.gov This particular method involves the formation of multiple carbon-carbon bonds and a carbon-oxygen bond in a single operation. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| Gold(I) complexes | 1,5-Hexenyne | Bicyclo[3.1.0]hexenes | Catalytic cycloisomerization. uio.no |

| Gold(III) complexes / Silver salts | Substituted 1,5-hexenynes | Substituted bicyclo[3.1.0]hexenes | Shows similar reactivity to Au(I). uio.no |

| Cationic Rh(I) / (S)-Segphos / Benzoic acid | 1,6-Enynes with carbonyl groups | 2-Alkylidenebicyclo[3.1.0]hexanes | Enantioselective, involves γ-hydrogen elimination. acs.org |

| Diphenyl diselenide / TBHP | 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes | Benzo-fused bicyclo[3.1.0]hexanes | Transition-metal-free, radical oxidative cyclization. nih.gov |

The mechanism of the researchgate.netresearchgate.net-sigmatropic shifts of this compound and related compounds has been a subject of considerable theoretical investigation. researchgate.netacs.org Different computational methods sometimes provide conflicting pictures of the reaction pathway. For instance, Hartree-Fock, MP2, and density functional theory (DFT) methods often predict a concerted mechanism that proceeds through an aromatic transition state. researchgate.netacs.org In contrast, the Complete Active Space Self-Consistent Field (CASSCF) method tends to favor a stepwise pathway involving diradical intermediates. researchgate.netacs.org

The concept of transition state aromaticity is central to understanding the facility of these rearrangements. The activation energies for a series of researchgate.netresearchgate.net-sigmatropic shifts, including that of this compound, are found to be remarkably consistent, falling within the range of 31–35 kcal/mol. acs.org This kinetic monotony, despite structural variations in the reactants, is attributed to the aromatic character of the respective transition states. acs.org

In the thermal cycloisomerization of hexa-1,3-dien-5-yne, a related enyne, the initial product is the highly strained allenic cyclohexa-1,2,4-triene (isobenzene). researchgate.net A diradical species acts as the transition structure for the enantiomerization of the two resulting allene (B1206475) forms. researchgate.net For the Bergman cyclization of (Z)-hexa-3-ene-1,5-diyne, another related transformation, the reaction proceeds through a p-benzyne diradical intermediate, driven by the gain in aromatic stabilization. rsc.orgnih.gov

Formation of Bicyclo[3.1.0]hexenes

Acetylenic Cope Rearrangements and Relatedbenchchem.combenchchem.com-Sigmatropic Shifts

The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is a well-established reaction in organic chemistry. The participation of an acetylenic moiety, as in this compound, introduces unique features to this transformation. The thermal rearrangement of 1-alken-5-ynes can lead to the formation of 1,2,5-alkatrienes, with a diradical pathway proposed for the subsequent formation of methylenecyclopentenes. ccl.net Theoretical studies have explored the electronic effects of substituents on the kinetics and thermodynamics of these rearrangements. For example, the introduction of an electron-withdrawing formyl group can lower the activation barriers. researchgate.net

The oxy-Cope rearrangement is a variation of the Cope rearrangement involving a hydroxyl group at the C-3 position of a 1,5-diene system. In the case of acetylenic analogues like 1-hexen-5-yn-3-ol (B3379419), vapor phase thermolysis leads to a competition between the oxy-Cope rearrangement and β-hydroxyolefin cleavage. ccl.net The oxy-Cope reaction of 1-hexen-5-yn-3-ol yields 4,5-hexadienal. ccl.netccl.net The presence of the hydroxyl group has been shown to lower the activation enthalpies for the Cope rearrangement in related systems. researchgate.net

The thermolysis of 1-hexen-5-yn-3-ol also produces 3-cyclopentenecarboxaldehyde, with its yield increasing at higher temperatures and longer residence times. ccl.net This observation is consistent with an electrocyclic reaction involving the enol intermediate of the oxy-Cope product, which then ketonizes upon cooling. ccl.net Studies on the thermolysis of 3-methyl-1-hexen-5-yn-3-ol have confirmed the formation of both 5,6-heptadien-2-one and 1-acetyl-2-vinylcyclopropane. ccl.net A stepwise mechanism was proposed for the formation of the dienone. ccl.net

Theoretical studies have been instrumental in determining the activation energies for the researchgate.netresearchgate.net-sigmatropic shifts of this compound and related unsaturated systems. acs.org Computational methods such as MP2//RHF/6-31G* and Becke3LYP/6-31G* have provided activation energies that are in good agreement with experimental values. researchgate.netacs.org The Becke3LYP functional, in particular, has been identified as a reliable tool for predicting these activation energies, although it may slightly overstabilize allene systems. acs.org

The activation energies for the researchgate.netresearchgate.net-sigmatropic rearrangements of 1,5-hexadiyne (B1215225), 1,2-hexadien-5-yne, 1,2,5-hexatriene, 1,2,4,5-hexatetraene, and this compound are consistently found to be in the range of 31–35 kcal/mol. acs.org This phenomenon of "kinetic monotony" across a structurally diverse set of reactants is attributed to the aromatic character of their transition states. acs.org The introduction of substituents can modulate these activation energies; for instance, a formyl group at the C-2 position of a 1,5-enyne lowers the activation barrier. researchgate.net

| Compound | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| This compound | Becke3LYP/6-31G* | ~31-35 acs.org |

| C-2 formyl substituted 1,5-enyne | DFT/CBS-QB3 | 27.1 (uncatalyzed) researchgate.net |

| C-2 formyl substituted 1,5-enyne | DFT/CBS-QB3 | 18.1 (AlCl₃ catalyzed) researchgate.net |

Mechanistic Characterization of Oxy-Cope Analogues

Catalytic Transformations Involving this compound

This compound and its derivatives are versatile substrates for a variety of catalytic transformations, leading to the synthesis of complex molecular architectures.

Gold catalysts have proven particularly effective in the cycloisomerization of enynes. Both gold(I) and gold(III) complexes can catalyze the bicycloisomerization of 1,5-enynes to form bicyclo[3.1.0]hexene derivatives. uio.no For instance, gold(III) complexes, often used with a silver salt co-catalyst, show high efficiency in these reactions. uio.nowhiterose.ac.uk The Hopf cyclization, a 6π-electrocyclization of hexa-1,3-diene-5-ynes, can be dramatically accelerated on a Au(111) surface, significantly lowering the reaction barrier. nih.gov This on-surface synthesis approach has been used to create graphene nanoribbons. nih.govescholarship.org

Platinum catalysts, such as PtCl₂, have also been shown to be highly efficient for the cycloisomerization of 1-hexen-5-yn-3-ol derivatives, in some cases outperforming gold catalysts.

Vanadium complexes have emerged as effective catalysts for the hydroboration of alkynes. nsf.gov Notably, a vanadium-catalyzed system can achieve the stereo- and regioselective hydroboration of the alkyne moiety in this compound to yield a vinyl boronate ester, leaving the alkene functionality intact. nsf.gov This transformation proceeds with high chemoselectivity and turnover numbers. nsf.gov

The introduction of substituents on the this compound framework can influence its reactivity in catalytic processes. For example, 2-bromo-1-hexen-5-yne is a useful intermediate that can participate in various reactions such as cross-coupling, nucleophilic substitution, and cycloaddition reactions. ontosight.ai

Transition Metal-Catalyzed Cycloisomerization Reactions

Transition metal catalysis provides an efficient pathway to construct complex cyclic structures from simple acyclic precursors like this compound. Gold catalysts, in particular, have demonstrated remarkable activity and selectivity in these cycloisomerization reactions. rsc.org

Gold(I) complexes are highly effective catalysts for the cycloisomerization of 1,n-enynes. rsc.orgacs.org The reaction with 1,5-enynes, such as this compound, typically proceeds through the activation of the alkyne moiety by the cationic gold(I) catalyst. nih.gov This initial coordination facilitates a 5-endo-dig cyclization, a process that has been the subject of detailed mechanistic studies. rsc.org

The generally accepted mechanism involves the η²-coordination of the gold(I) catalyst to the alkyne. nih.gov This activation renders the alkyne susceptible to nucleophilic attack by the tethered alkene. The subsequent cyclization can lead to various bicyclic products, with the specific outcome often depending on the substrate and reaction conditions. rsc.org For 1,5-enynes, this process can lead to the formation of bicyclo[3.1.0]hexene derivatives. rsc.org Computational studies have shown that the formation of a bicyclo[3.1.0]hexene product from a 1,5-enyne mediated by AuCl is both kinetically and thermodynamically favored. rsc.org

In some cases, the reaction can proceed through different pathways. For instance, gold(I)-catalyzed reactions of certain 1,5-enynes can yield cyclobutane-fused 1,4-cyclohexadiene, tricyclic cyclobutene, or biscyclopropane derivatives, showcasing the catalyst's ability to direct the reaction towards diverse molecular architectures. rsc.org The choice of catalyst and reaction temperature can dramatically influence the product distribution. rsc.org

The choice of ligand coordinated to the gold(I) center plays a crucial role in determining the outcome of the cycloisomerization. escholarship.org Both steric and electronic properties of the ligand can influence the reactivity and selectivity of the catalyst. rsc.orgescholarship.org In gold(I) catalysis, the linear geometry of the complexes often minimizes direct steric interactions between the ligand and the substrate, allowing electronic effects to be more pronounced. escholarship.org

For example, electron-rich phosphine (B1218219) ligands can enhance the electron-donating ability of the gold center, which can affect the stability of key intermediates and transition states. rsc.org Conversely, electron-deficient phosphine ligands can increase the electrophilicity of the gold catalyst. beilstein-journals.org The nature of the counterion associated with the cationic gold catalyst also has a significant impact on the catalyst's reactivity. frontiersin.org

Studies have shown that for certain enyne cycloisomerizations, the product distribution is influenced by a combination of the ligand's steric and electronic properties. escholarship.org In other cases, steric parameters of the ligand may be the dominant factor controlling selectivity. escholarship.org The ability to tune the catalyst's properties through rational ligand design is a powerful tool for controlling the outcome of these complex transformations. escholarship.orgacs.org

Gold-Catalyzed Enyne Cycloisomerization

Stereo- and Regioselective Hydroboration of the Alkyne Moiety

Hydroboration is a fundamental reaction in organic synthesis for the formation of carbon-boron bonds. In the case of enynes like this compound, achieving chemoselectivity for the hydroboration of the alkyne over the alkene is a significant challenge.

Recently, molecular vanadium complexes have emerged as effective catalysts for the cis-selective anti-Markovnikov hydroboration of alkynes. nsf.gov This method is noteworthy for its high tolerance of various functional groups, including the carbon-carbon double bond present in this compound. nsf.govacs.org

Using a well-defined vanadium(III) complex, this compound can be quantitatively and selectively hydroborated at the terminal alkyne. nsf.govacs.orgresearchgate.net The reaction proceeds with pinacolborane (HBpin) to yield the corresponding vinyl boronate ester, leaving the double bond intact. nsf.gov This represents a rare example of a low-valent vanadium complex being used for reductive catalysis, with turnover numbers reaching up to 4,000. nsf.gov The reaction demonstrates excellent chemoselectivity, a crucial aspect when dealing with substrates containing multiple reactive sites. nsf.govnsf.gov

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided valuable insights into the mechanism of vanadium-catalyzed hydroboration. nsf.govacs.org The catalytic cycle is complex and involves the redox-active nature of the ligand supporting the vanadium center. nsf.govacs.orgresearchgate.net

The ligand, often a terpyridine derivative, is not merely a spectator but actively participates in the reaction by shuttling electrons to and from the vanadium metal center. nsf.govacs.org This allows the metal to cycle through multiple oxidation states during the catalytic process. nsf.govacs.org This two-state reactivity, involving both the metal and the ligand, is a key feature of this catalytic system. nsf.govacs.org While detailed computational studies on the hydroboration of internal alkynes with other metals like copper and silver exist, the vanadium-catalyzed system presents a unique case of ligand-centered redox activity. nih.gov

Vanadium-Catalyzed Hydroboration and Chemoselectivity

Free Radical Cyclization and Tandem Reactions

Free radical reactions offer a powerful alternative for the cyclization of unsaturated systems like this compound. bbhegdecollege.com These reactions proceed through neutral radical intermediates, making them tolerant of a wide range of functional groups. wikipedia.org

The 5-hexenyl radical cyclization is a classic and well-studied process in organic chemistry. researchgate.net In the case of a radical generated from a derivative of this compound, a 5-exo-trig cyclization onto the alkyne is a highly favorable pathway. wikipedia.org This type of cyclization is kinetically preferred and leads to the formation of a five-membered ring containing a vinyl radical. wikipedia.org

These radical cyclizations can be initiated by various methods and can be part of a tandem or cascade sequence, allowing for the rapid construction of complex polycyclic structures. bbhegdecollege.comwikipedia.org For instance, a radical cyclization can be the first step in a sequence that forms multiple rings in a single pot. bbhegdecollege.com While the radical cyclization approach is efficient for creating cyclic systems, controlling regioselectivity can sometimes be a challenge. researchgate.net The specific reaction conditions and the nature of the radical precursor are crucial in directing the outcome of the reaction. wikipedia.org

Radical Initiation and Mechanistic Pathways

Oxidation and Reduction Reactions of the Unsaturated Moieties

The alkene and alkyne functional groups in this compound are susceptible to both oxidation and reduction, allowing for selective functional group transformations.

Oxidation:

The double and triple bonds can be cleaved oxidatively using strong oxidizing agents. Treatment with reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and workup. For instance, ozonolysis of the double bond followed by a reductive workup would yield a ketone and formaldehyde, while oxidative workup would produce a carboxylic acid. Similarly, the alkyne can be cleaved to yield carboxylic acids. The relative reactivity of the two moieties can sometimes be controlled by the choice of reagent and reaction conditions.

Reduction:

Catalytic hydrogenation is a common method to reduce the unsaturated bonds of this compound. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂), both the double and triple bonds can be fully saturated to yield the corresponding alkane, hexane.

Selective reduction is also possible. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is famously used for the syn-selective reduction of alkynes to cis-alkenes. Therefore, it could potentially be used to selectively reduce the triple bond of this compound to a cis-double bond, yielding 1,5-hexadiene. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically reduce alkynes to trans-alkenes. The reduction of the C=C bond can also be achieved selectively under certain conditions. For example, in the related compound 1-hexen-5-one, triphenylphosphine (B44618) complexes of rhodium have been shown to catalyze the reduction of the C=C bond.

A summary of these transformations is provided below:

| Reaction Type | Reagent(s) | Moiety Affected | Product(s) | Ref |

| Oxidation | KMnO₄ or O₃ | Alkene and/or Alkyne | Carboxylic acids, Aldehydes | |

| Full Reduction | H₂, Pd/C | Alkene and Alkyne | Hexane | |

| Selective Alkyne Reduction | H₂, Lindlar Catalyst | Alkyne | (Z)-1,5-Hexadiene | |

| Selective Alkene Reduction | RhCl(PPh₃)₃, H₂ | Alkene | 5-Hexyne |

Computational and Theoretical Chemistry of 1 Hexen 5 Yne Systems

Application of Quantum Chemical Methodologies

To achieve a detailed and accurate understanding of the chemical behavior of 1-hexen-5-yne, a variety of quantum chemical methods have been employed. researchgate.netacs.orgmetu.edu.tr These computational strategies range from more accessible density functional theory (DFT) to more computationally intensive high-level ab initio methods, providing a hierarchical approach to studying its reaction pathways. acs.org This multi-faceted approach ensures a comprehensive theoretical investigation, allowing for cross-validation of results and a more robust interpretation of the system's reactivity. researchgate.netacs.orgnih.gov The primary focus of these studies has been the thermal rearrangements of this compound into isomers such as 1,2,5-hexatriene (B54027) and 2-methylenebicyclo[2.1.0]pentane. nih.govacs.org

Density Functional Theory (DFT) serves as a foundational tool for investigating the thermal rearrangements of this compound. researchgate.netacs.orgmetu.edu.tr Specifically, the Becke3LYP (B3LYP) functional is often utilized in these theoretical studies. acs.org DFT methods are instrumental in calculating key properties such as bond dissociation energies (BDEs), frontier molecular orbitals (HOMO/LUMO), and mapping electrostatic potentials. These calculations provide initial predictions regarding the regioselectivity and electronic structure that govern the molecule's reactivity. In studies of metu.edu.trmetu.edu.tr-sigmatropic shifts, DFT methods, along with Hartree-Fock and MP2, predict concerted mechanisms that proceed through aromatic transition structures. acs.org The Becke3LYP functional, in particular, has been shown to be a reliable method for predicting the activation energies for such reactions, yielding results in good agreement with experimental data. acs.org

For a more rigorous and accurate description of the electronic structure, especially in cases involving bond breaking/forming and diradical intermediates where electron correlation is significant, high-level ab initio methods are indispensable. researchgate.netacs.orgmetu.edu.tr Comprehensive theoretical studies on this compound employ a combination of methods including the Complete Active Space Self-Consistent Field (CASSCF), Multireference Second-Order Møller-Plesset Perturbation Theory (MRMP2), and Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)]. acs.orgresearchgate.netacs.orgnih.govacs.org

The CASSCF method is particularly important as it can correctly describe the electronic structure of transition states and intermediates that may have significant multireference character. acs.org For instance, in the study of metu.edu.trmetu.edu.tr-sigmatropic shifts of this compound, CASSCF/6-31G* calculations favor a stepwise pathway via diradical intermediates, which contrasts with the concerted mechanism predicted by DFT. acs.org The MRMP2 and CCSD(T) methods are then used to incorporate dynamic electron correlation, providing highly accurate energy calculations for the stationary points on the potential energy surface identified by CASSCF or DFT. researchgate.netacs.orgmetu.edu.tr

Density Functional Theory (DFT) Calculations

Potential Energy Surface (PES) Exploration

The exploration of the potential energy surface (PES) is central to understanding the thermal behavior of this compound. researchgate.netacs.orgmetu.edu.tr By mapping the PES, researchers can provide a detailed theoretical account of the pathways connecting this compound to its various rearrangement products, corroborating and explaining observations from pyrolysis experiments. researchgate.netacs.orgnih.gov This exploration involves identifying all relevant stationary points, including energy minima corresponding to reactants and intermediates, and first-order saddle points corresponding to transition states. acs.org

A full characterization of the stationary structures on the PES is crucial. acs.org This involves optimizing the geometries of the reactant (this compound), as well as various intermediates and transition states involved in its thermal rearrangements. acs.org For example, in the interconversion of this compound (1) and 1,2,5-hexatriene (2), and the subsequent formation of methylenecyclopentenes (5 and 6), each species represents a minimum on the PES. acs.org The pathways connecting them are defined by transition states. Computational studies provide the Cartesian coordinates, total energies, and zero-point vibrational energy (ZPVE) values for all these structures, offering a complete geometric and energetic picture of the reaction system. acs.org

The energetic profiles, including reaction energies and activation barriers, are key outputs of the computational investigation. researchgate.netacs.org For the rearrangement of this compound to 1,2,5-hexatriene, the activation energy was experimentally estimated to be 32.7 kcal mol⁻¹. acs.org High-level theoretical calculations have sought to reproduce and refine this value. acs.orgacs.org One study computed the barrier heights for this rearrangement and its reverse reaction to be 35.3 and 35.8 kcal mol⁻¹, respectively. acs.org While these values overestimate the experimental findings slightly, the computed difference is in remarkable agreement with experimental observations. acs.org The activation energies for the Cope-type metu.edu.trmetu.edu.tr-sigmatropic shifts involving this compound and related compounds are notably consistent, falling within a narrow range of 31-35 kcal/mol, which is attributed to the aromatic character of the transition states. acs.org

| Reaction Pathway | Theoretical Method | Computed Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| This compound → 1,2,5-Hexatriene | CCSD(T) level | 35.3 | 32.7 | acs.org |

| 1,2,5-Hexatriene → Methylenecyclopentenes | Not specified | Not specified | 37.2 | acs.org |

| metu.edu.trmetu.edu.tr-Sigmatropic Shift | Becke3LYP/6-31G* | 31-35 | Not specified | acs.org |

Characterization of Reactants, Intermediates, and Transition States

Theoretical Kinetic Modeling and Reaction Dynamics

Beyond mapping the static PES, computational studies delve into the dynamics of the rearrangements through theoretical kinetic modeling. researchgate.netacs.orgmetu.edu.tr This allows for the calculation of reaction rate constants and the prediction of product distributions at various temperatures and reaction times, enabling a direct comparison with experimental kinetic data. researchgate.netacs.orgnih.gov

The modeling begins with the computation of the rate constant for each individual isomerization step using Transition State Theory (TST). researchgate.netacs.orgnih.gov Following this, a system of simultaneous first-order ordinary differential equations representing the reaction network is solved numerically. researchgate.netacs.orgnih.gov This procedure yields the time-dependent concentrations of each species (reactant, intermediates, and products). researchgate.net From these concentrations, product distributions at any given temperature and time can be determined. nih.gov Theoretical investigations have successfully used this approach to simulate product fractions that are in qualitative agreement with experimental results from pyrolysis studies at temperatures like 340 and 385 °C. researchgate.netacs.org

Transition State Theory (TST) for Rate Constant Determination

Transition State Theory (TST) is a fundamental concept used to compute the rate constants for the elementary steps in the thermal rearrangements of this compound. researchgate.netacs.orgnih.gov This theoretical framework is predicated on the idea that reacting molecules pass through a high-energy transition state structure that is in quasi-equilibrium with the reactants. fiveable.melibretexts.org The rate of the reaction is then determined by the rate at which this activated complex crosses the potential energy barrier towards the products. fiveable.me

In the study of this compound's thermal isomerizations, comprehensive theoretical investigations have been conducted by exploring the potential energy surface (PES). researchgate.netacs.orgnih.gov These studies employ sophisticated computational methods, including Density Functional Theory (DFT) and high-level ab initio techniques such as Complete Active Space Self-Consistent Field (CASSCF), Multireference Second-Order Møller-Plesset Perturbation Theory (MRMP2), and Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)]. researchgate.netacs.orgnih.gov By identifying the transition state structures on the PES, researchers can calculate crucial activation parameters, such as the activation energy (Ea), which are then used within the TST framework to determine the rate constant for each isomerization pathway. researchgate.netacs.orgnih.gov The computed energy values and activation parameters have shown good agreement with experimental data from pyrolysis experiments. researchgate.netacs.orgnih.gov

The Arrhenius equation, a cornerstone of TST, relates the rate constant (k) to the activation energy and temperature. fiveable.melibretexts.org

Table 1: Key Theoretical Methods for Rate Constant Determination

| Computational Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to explore the potential energy surface and locate transition states for thermal rearrangements. researchgate.netnih.govacs.org |

| Complete Active Space Self-Consistent Field (CASSCF) | A multi-configurational self-consistent field method used for systems where single-reference methods fail. | Employed to study the electronic structure of transition states, particularly in cases with diradical character. researchgate.netnih.govacs.org |

| Coupled-Cluster [CCSD(T)] | A high-accuracy ab initio method that includes single, double, and perturbative triple excitations. | Provides a high-level theoretical account of reaction energies and activation barriers. researchgate.netnih.gov |

| Transition State Theory (TST) | A theory that explains the reaction rates of elementary chemical reactions. | Used to compute the rate constant for each isomerization reaction based on the calculated potential energy surface. researchgate.netacs.orgnih.gov |

Prediction of Product Distributions and Time-Dependent Concentrations

Building upon the rate constants determined via TST, theoretical kinetic modeling can predict the distribution of products and their concentrations over time. researchgate.netacs.orgnih.gov For the complex network of thermal rearrangements involving this compound and its isomers like 1,2,5-hexatriene and 2-methylenebicyclo[2.1.0]pentane, a system of simultaneous first-order ordinary differential equations is established. researchgate.netacs.orgnih.gov

By solving these equations numerically, it is possible to obtain the time-dependent concentrations of each species involved in the reaction network. researchgate.netacs.orgnih.gov This allows for the calculation of product distributions at any given temperature and reaction time. researchgate.netacs.orgnih.gov The results of these simulations have been compared with experimental findings, showing qualitative and, in some cases, quantitative agreement with product fractions observed in pyrolysis experiments at various temperatures and durations. researchgate.netacs.orgnih.gov

Rice-Ramsperger-Kassel-Marcus (RRKM) Calculations for Isomerization

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It extends TST by considering the microcanonical rate coefficient, which is a function of the energy of the reacting molecule. RRKM calculations are particularly valuable for predicting product branching ratios in complex reactions where energized intermediates can undergo multiple isomerization or dissociation pathways. nih.govuhmreactiondynamics.org

In studies related to the formation of cyclic and aromatic compounds from acyclic precursors, RRKM calculations have been employed to predict the formation of various isomers. nih.govuhmreactiondynamics.org For instance, in the reaction of the 1-propynyl radical with 1,3-butadiene, RRKM calculations predicted that along with the main product, toluene, less stable isomers like 1,3-heptadien-5-yne would also be synthesized. nih.govuhmreactiondynamics.org Similarly, in reactions of the 1-propynyl radical with propylene, RRKM calculations predicted that the dominant products would be isomers of hexen-4-yne. osti.gov These calculations rely on the ab initio properties of the stationary points (reactants, products, and transition states) on the potential energy surface. While not always the primary focus for this compound itself in the available literature, the methodology is a standard and powerful tool for analyzing the isomerization kinetics of such systems. researchgate.net

Electronic Structure and Bonding Analysis

Aromaticity in Transition Structures

A key finding from the theoretical analysis of this compound's reactivity is the aromatic character of the transition state in its nih.govnih.gov-sigmatropic rearrangement. acs.orgfigshare.com This type of reaction, a variation of the Cope rearrangement, involves a cyclic transition state. Computational studies using methods like Hartree-Fock, MP2, and DFT predict that the mechanism is concerted and proceeds through an aromatic transition structure. acs.orgfigshare.com

The aromaticity of these transition states contributes to their stability and influences the activation energy of the reaction. acs.org Despite the structural diversity among related reacting systems (involving alkenes, alkynes, and allenes), the activation energies for their nih.govnih.gov-sigmatropic shifts are remarkably similar, falling in the range of 31-35 kcal/mol, which is consistent with the aromatic nature of their respective transition states. acs.orgfigshare.com The aromaticity of transition structures in pericyclic reactions is a well-studied phenomenon, and in the case of this compound's rearrangement, it provides a clear mechanistic insight. acs.orgresearchgate.net

Theoretical Analysis of Ligand Effects in Catalysis

The reactivity of this compound can be controlled and directed through transition metal catalysis. Theoretical analysis plays a crucial role in understanding how ligands attached to the metal center influence the catalytic cycle. whiterose.ac.uk In the vanadium-catalyzed hydroboration of alkynes, this compound can be selectively reduced at the triple bond, leaving the double bond intact. nsf.gov

A preliminary computational analysis of this catalytic system revealed a complex mechanism involving two-state reactivity and a redox-active ligand. nsf.gov The theoretical study showed that the ligand is not a passive spectator but actively participates in the reaction by shuttling up to two electrons to and from the vanadium metal center. nsf.gov This electron exchange allows the metal to adopt three different oxidation states along the reaction coordinate. nsf.gov This type of theoretical investigation is essential for rational catalyst design, as the electronic properties of the ligands can be tuned to stabilize or destabilize reaction transition states, thereby controlling the efficiency and selectivity of the catalytic process. whiterose.ac.uk

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 81855 |

| 1,2,5-Hexatriene | 5364843 |

| 2-Methylenebicyclo[2.1.0]pentane | 138549 |

| 1,5-Hexadiyne (B1215225) | 12439 |

| 1,2,4,5-Hexatetraene | 5323717 |

| 1,2-Hexadien-5-yne | 5364842 |

| Toluene | 1140 |

| 1,3-Heptadien-5-yne | 6432473 |

| Propylene | 1032 |

| 1-Hexen-4-yne | 136279 |

| 1,3-Butadiene | 7845 |

| Vanadium | 23990 |

| Pinacolborane | 35056 |

| Catecholborane | 2733578 |

| 4-Phenyl-1-hexen-5-yne | 11624647 |

Applications of 1 Hexen 5 Yne in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of the double and triple bonds in 1-hexen-5-yne provides a platform for the synthesis of intricate molecular structures. This capability is crucial for the development of novel compounds with specific functionalities and three-dimensional arrangements.

Formation of Polycyclic and Spirocyclic Compounds

This compound and its derivatives are instrumental in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and spirocyclic compounds. Theoretical studies have shown that this compound can undergo thermal rearrangements to form bicyclic structures. The cyclization of hexa-1,3-dien-5-yne systems, which are structurally related to this compound, is a key step in forming cyclic compounds, with the reaction pathway often involving a 6π-electrocyclization. researchgate.net These types of reactions are fundamental in creating complex ring systems found in many natural products and advanced materials. For instance, the Hopf cyclization, a powerful tool for creating polycyclic aromatic systems, can utilize precursors derived from hexene-yne structures. escholarship.org

Spirocycles, which feature two rings connected by a single common atom, are another class of complex molecules accessible through strategies involving enyne precursors. nih.gov The synthesis of spirocyclic N-heterocycles, which are in high demand as scaffolds in drug discovery, can be achieved through reactions involving cyclic ketones and other reagents, demonstrating the utility of building blocks that can participate in cyclization reactions. nih.govrsc.org The rigidity and three-dimensional nature of spirocyclic frameworks make them attractive motifs in medicinal chemistry and materials science. nih.gov

Intermediates in Natural Product Synthesis

The structural motif of this compound is a key component in the synthesis of various natural products. Its ability to undergo palladium-catalyzed cyclization reactions provides a well-established alternative to free-radical mediated cyclizations for the construction of five-membered rings, a common feature in many natural products. researchgate.net For example, the framework of ceratopicanol, a triquinane natural product, was envisioned to be constructed via a palladium-catalyzed cyclization of a this compound derivative. researchgate.net Furthermore, derivatives of this compound can serve as crucial intermediates in the synthesis of complex molecules, including those with potential pharmaceutical applications. ontosight.ai

Precursors in Medicinal Chemistry and Drug Discovery Research

The versatility of this compound extends into the realm of medicinal chemistry, where it serves as a valuable precursor for the development of new therapeutic agents. cymitquimica.com Its ability to be incorporated into diverse molecular scaffolds makes it a key starting material for creating novel bioactive compounds.

Development of Bioactive Scaffolds

Bioactive scaffolds are crucial in tissue engineering and regenerative medicine, providing a template for cell growth and tissue regeneration. mdpi.comnih.govaccscience.com While not directly used in forming these scaffolds, the principles of building complex, functional molecules from precursors like this compound are analogous to the design of the organic components of these materials. The development of three-dimensional bioactive scaffolds often involves the use of biomimetic composites, where an organic matrix is combined with an inorganic component. mdpi.com The synthesis of the organic components can rely on versatile building blocks to create polymers and other macromolecules with the desired properties for biocompatibility and bioactivity. nih.govnih.gov

Design of Pharmaceutical Analogues

Analogue design is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its therapeutic properties. slideshare.net this compound and its derivatives can be used as starting materials to generate a variety of pharmaceutical analogues. cymitquimica.com By participating in reactions such as cross-coupling, cycloaddition, and nucleophilic substitution, the this compound unit can be incorporated into a lead structure to explore different chemical spaces and optimize biological activity. ontosight.ai The ability to create diverse derivatives from a single precursor is a significant advantage in the iterative process of drug discovery. crescent.education

Contributions to Materials Science

In materials science, this compound and related enyne compounds are valuable for the synthesis of novel carbon-based materials. The on-surface synthesis of graphene nanoribbons, for example, can utilize molecular precursors derived from hexene-diyne structures. escholarship.org These precursors are designed to undergo specific polymerization and cyclization reactions on a metal surface to create precise, defect-free nanostructures. escholarship.org The electronic properties of these materials are highly dependent on their molecular structure, making the precise synthesis from well-defined building blocks like this compound derivatives critically important for the development of next-generation nanoelectronics. escholarship.org

Synthesis of Specialty Polymers and Hydrogels

The enyne motif is fundamental to the synthesis of specialized polymers and hydrogels through various polymerization techniques. The reactivity of both the double and triple bonds allows for the creation of polymers with unique backbone structures and properties.

Cascade metathesis polymerization is a significant strategy employing enyne monomers. For instance, the combination of enyne monomers with cyclic enol ethers, in the presence of ruthenium Fischer carbene initiators, can lead to a controlled chain-growth copolymerization. This process results in highly alternating degradable poly(vinyl ether) materials. nih.gov Similarly, controlled cascade metathesis polymerization of enyne monomers derived from biomass, such as levoglucosenone, has been demonstrated using a 3rd-generation Grubbs catalyst. This approach allows for the synthesis of bio-based polymers with adjustable degradation rates and high glass transition temperatures (152–198 °C), and also facilitates the creation of block copolymers. rsc.org

Thiol-yne click polymerization represents another powerful tool for creating advanced polymers from diynes and dithiols. Rhodium(I)-NHC catalysts, for example, can facilitate the polyhydrothiolation of aromatic diynes with aliphatic dithiols to produce high molecular weight poly(vinylidene sulfide)s. This method highlights the utility of the alkyne group in the enyne structure for building polymer chains.

Furthermore, derivatives of the this compound structure are used to create functional hydrogels. A peroxide-containing monomer, 5-(tert-butylperoxy)-5-methylhex-1-en-3-yne (PM), is used in copolymerization to form polyperoxides. researchgate.netresearchgate.net These functional polymers can then be used to crosslink unfunctionalized hydrophilic polymers, such as poly(2-ethyl-2-oxazoline), in their molten state to form hydrogels. researchgate.net This method avoids the use of toxic starting materials and allows for control over the mechanical properties of the resulting hydrogels, which is crucial for applications in fields like tissue engineering. researchgate.netresearchgate.net

Table 1: Examples of Polymerization Reactions Involving Enyne Monomers

| Polymerization Type | Monomers | Catalyst/Initiator | Resulting Polymer/Material | Key Features | Reference |

|---|---|---|---|---|---|

| Cascade Metathesis | Enyne & Cyclic Vinyl Ether | Ruthenium Fischer Carbene | Alternating Poly(vinyl ether) | Degradable, low dispersity | nih.gov |

| Cascade Metathesis | Levoglucosenone-derived Enynes | 3rd-Gen Grubbs Catalyst | Bio-based Polymers | Tunable degradation, high Tg | rsc.org |

| Thiol-yne Click | Aromatic Diynes & Aliphatic Dithiols | Rh(I)-NHC Complex | Poly(vinylidene sulfide)s | High molecular weight |

Development of Advanced Functional Materials

The strategic use of this compound and related enynes is pivotal in assembling a wide array of functional materials, including those with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net The reactivity of the enyne group is harnessed to build complex scaffolds that are integral to these materials. researchgate.net

Enynes are considered valuable building blocks for functional materials due to their ability to undergo various transformations. researchgate.net For example, pyrrole (B145914) derivatives, which can be synthesized through tandem annulation reactions of 1,3-enynes, are widely used in the development of photoelectric materials and other functional materials. beilstein-journals.org The synthesis of allenes, which are crucial structural motifs in many advanced functional materials, can be achieved through reactions involving 1,3-enynes. researchgate.net

Moreover, enyne molecules have been designed to serve as precursors for functional metathesis initiators. acs.org Specifically, electron-deficient sulfonamide derivatives of enynes can react efficiently with the third-generation Grubbs catalyst (G3) to create a variety of custom initiators for polymer synthesis. acs.org This allows for the production of well-defined heterotelechelic polymers using metathesis polymerization. acs.org The application of orthogonal chemistries, such as the thiol-Michael and radical thiol-ene reactions, on molecules containing both alkene and alkyne functionalities (or their activated counterparts) provides a straightforward route to advanced materials with controllable properties. acs.org

Utility in Cross-Coupling and Multi-Component Reactions

This compound is a valuable substrate in cross-coupling and multi-component reactions, which are powerful methods for constructing complex molecules from simpler precursors. The presence of both an alkene and an alkyne allows for selective and sequential reactions to build molecular complexity in a controlled manner.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and enynes are frequently synthesized and utilized via these methods. researchgate.net For example, palladium-catalyzed Stille cross-coupling reactions have been studied with enyne-containing substrates. whiterose.ac.uk Derivatives such as 2-bromo-1-hexen-5-yne are useful intermediates that can participate in various transformations including cross-coupling reactions to prepare more complex molecules. ontosight.ai

The dual reactivity of the enyne system is particularly well-suited for cascade reactions. Gold-catalyzed cycloisomerization reactions of 1,5-enynes are a prominent example, leading to the formation of bicyclo[3.1.0]hexene structures. uio.noacs.org These reactions can be catalyzed by both gold(I) and gold(III) complexes and tolerate a wide range of substituents on the enyne framework. uio.noacs.org Visible-light-mediated photoredox catalysis has also enabled the radical bicyclization of 1,5-enynes. A dual nickel- and iridium-photocatalyzed system can be used for the divergent synthesis of complex polycyclic architectures like fluorenes from 1,5-enyne precursors. nih.gov

Multi-component reactions (MCRs) involving enynes provide an efficient pathway to highly functionalized products. Radical-mediated MCRs can be designed using the sequential addition of radicals across the alkyne and alkene moieties. For instance, a seleno radical can add sequentially to an alkyne and an alkene, demonstrating the utility of enynes in complex radical cascades. mdpi.com Three-component coupling reactions of 1,3-enynes with other reagents have been developed to synthesize structurally diverse allenes. researchgate.net

Table 2: Selected Catalytic Systems for Reactions of 1,5-Enynes

| Reaction Type | Substrate Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Cycloisomerization | 1,5-Enyne | Cationic Au(I) complexes | Bicyclo[3.1.0]hexene | Tolerates broad substitution | acs.org |

| Cycloisomerization | Substituted 1,5-Hexenynes | Au(III) complexes / Ag salts | Bicyclo[3.1.0]hexene | Expands scope of Au-catalysis | uio.no |

| Radical Bicyclization | 1,5-Enyne | Dual Ni/Ir-photocatalyst | Fluorenes | Visible-light mediated, mild conditions | nih.gov |

Advanced Spectroscopic and Analytical Characterization in 1 Hexen 5 Yne Research

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of 1-hexen-5-yne. They provide detailed information about the connectivity of atoms, the nature of the functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structural integrity of this compound. While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from analogous structures. For instance, in the related compound 1-hexene (B165129), the vinyl protons (C=CH₂) exhibit signals between 4.9 and 5.9 ppm, while the allylic protons (CH₂-C=C) appear around 2.0 ppm. chemicalbook.com The terminal alkyne proton (-C≡CH) in similar molecules typically resonates around 1.8-3.1 ppm. In the context of reaction monitoring, such as in gold-catalyzed cycloisomerization reactions, ¹H and ¹³C NMR are used to track the consumption of the starting enyne and the formation of cyclic products. rsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. mt.com For this compound, these techniques are essential for identifying the key alkene and alkyne moieties.

Infrared (IR) Spectroscopy : IR spectroscopy relies on the absorption of infrared radiation, which induces vibrations in bonds with a changing dipole moment. Key expected vibrational frequencies for this compound include:

C-H stretch of the terminal alkyne (≡C-H): A sharp, characteristic band is expected around 3300 cm⁻¹.

C≡C stretch of the alkyne: A weak to medium band is anticipated in the region of 2100-2140 cm⁻¹.

C=C stretch of the alkene: A band of variable intensity is expected around 1640 cm⁻¹.

=C-H out-of-plane bend of the vinyl group: Strong bands are typically observed in the 910-990 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to vibrations of non-polar bonds. mt.com Therefore, it is an excellent tool for observing the carbon-carbon multiple bonds in this compound. The C=C and C≡C stretching vibrations are expected to produce strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy. spectroscopyonline.com

Mass Spectrometry for Molecular Identification and Kinetic Studies

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₆H₈), the expected exact mass is approximately 80.0626 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

In research settings, MS is also employed to study reaction kinetics. For example, in the flash photolysis of furan, time-of-flight mass spectrometry was used to identify this compound as one of the products. researchgate.net This demonstrates the utility of MS in identifying transient species and elucidating reaction pathways.

Microwave and Rotational Spectroscopy for Conformational Studies

Microwave and rotational spectroscopy are high-resolution techniques that provide precise information about the geometry and conformational landscape of molecules in the gas phase. nist.gov These methods measure the absorption of microwave radiation, which corresponds to transitions between rotational energy levels. The resulting rotational constants are directly related to the moments of inertia of the molecule, allowing for the determination of bond lengths, bond angles, and the identification of different conformers.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of this compound and the analysis of reaction products.

Gas Chromatography (GC) for Quantitative Analysis and Product Distribution

Gas chromatography (GC) is a powerful analytical method for separating and quantifying volatile compounds. researchgate.net In the context of this compound, which is a volatile liquid, GC is the preferred method for assessing its purity. cenmed.com A typical GC analysis would show a major peak corresponding to this compound, with any smaller peaks indicating the presence of impurities.

Furthermore, GC is extensively used to monitor the progress of reactions involving this compound. For instance, in theoretical and experimental studies of the thermal rearrangements of this compound, GC analysis is used to determine the product distribution over time and at different temperatures. acs.orgacs.org This allows for the calculation of reaction rates and the elucidation of complex reaction mechanisms, such as the formation of isomers like 1,2,5-hexatriene (B54027) and 3-methylenecyclopentene. acs.org When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative information but also structural identification of the separated components. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Complexes

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of this compound, this method is primarily applied to its metal complexes and other crystalline derivatives. The resulting structural data, including bond lengths, bond angles, and stereochemistry, provide fundamental insights into the coordination chemistry and reactivity of the enyne ligand.

The alkene and alkyne moieties of this compound can coordinate to one or more metal centers, leading to a rich variety of organometallic structures. X-ray diffraction analysis of single crystals of these complexes provides definitive proof of their molecular structure.

For example, the solid-state structure of dinuclear copper(I) complexes with conjugated ene-yne ligands has been investigated. capes.gov.br In a related system using hex-3-yn-1-ene, a structural isomer of this compound, a dinuclear copper(I) hexafluoroacetylacetonate complex, [(hfac)Cu]₂(HY) (where HY = hex-3-yn-1-ene), was characterized by X-ray crystallography. capes.gov.br The study revealed that two Cu(hfac) units are bound to a single ene-yne ligand, with one copper moiety coordinated to the C≡C triple bond and the other to the conjugated C=C double bond. capes.gov.br Such structural determination is crucial for understanding the bonding and potential applications of these complexes, for instance, in chemical vapor deposition. capes.gov.br

Similarly, X-ray crystallography has been used to characterize platinum(0) complexes containing phosphine-alkene ligands, confirming the coordination of the double bond to the metal center. core.ac.uk Vanadium-catalyzed hydroboration of this compound has also yielded products whose structures were confirmed by X-ray diffraction. nsf.gov These analyses are critical for verifying the regio- and stereoselectivity of catalytic reactions.

Table 2: Crystallographic Data for a Dinuclear Copper(I) Ene-Yne Complex

| Parameter | Value for [(hfac)Cu]₂(HY) |

| Chemical Formula | C₁₆H₁₀Cu₂F₁₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Cc2a (No. 41) |

| a (Å) | 12.280(3) |

| b (Å) | 13.531(3) |

| c (Å) | 25.461(5) |

| Z | 8 |

| Temperature (K) | 230 |

Data sourced from a study on a complex of hex-3-yn-1-ene (HY), a structural isomer of this compound. capes.gov.br

Broader Research Contexts and Future Directions

Comparative Studies with Related Enyne and Polyunsaturated Systems

The reactivity of 1-hexen-5-yne is best understood when compared with its structural analogues. These studies provide insights into how the interplay of double and triple bonds influences chemical behavior.

Structural Analogues and Reactivity Comparisons (e.g., 1,5-hexadiyne (B1215225), 1,2,5-hexatriene)

Theoretical and experimental studies have delved into the thermal rearrangements of this compound and its isomers, such as 1,5-hexadiyne and 1,2,5-hexatriene (B54027). The nih.govnih.gov-sigmatropic shifts of this series of C6H8 compounds have been analyzed using various computational methods. These studies predict that the reactions are concerted, proceeding through aromatic transition states. nus.edu.sg Despite the functional diversity across these molecules, the activation energies for their rearrangements are remarkably similar, falling within a narrow range of 31–35 kcal/mol. nus.edu.sg This consistency is attributed to the aromatic character of the respective transition states. nus.edu.sg

A key reaction of this compound is its thermal rearrangement to form bicyclic compounds. In comparison, its isomer 1,2,5-hexatriene, a cumulene, also undergoes cyclization under thermal conditions, but its rearrangement pathways are noted to be more selective, favoring the formation of bicyclic products. The diyne analogue, 1,5-hexadiyne, can undergo rearrangement to form cis- and trans-1,3-hexadien-5-yne. copernicus.org

The enthalpy of reaction for the isomerization of 1,2,5-hexatriene to this compound has been determined to be -4. ± 4. kJ/mol in the gas phase, indicating a slight thermodynamic preference for this compound. uhmreactiondynamics.org

Table 1: Comparative Properties of this compound and its Structural Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactivity Feature |

|---|---|---|---|

| This compound | C₆H₈ | 80.13 | Undergoes thermal rearrangement to bicyclic compounds. |

| 1,5-Hexadiyne | C₆H₆ | 78.11 | Can be rearranged to conjugated 1,3-hexadien-5-ynes. copernicus.org |

| 1,2,5-Hexatriene | C₆H₈ | 80.13 | Undergoes selective thermal cyclization to bicyclic products. |

Divergent and Convergent Synthetic Pathways in Enynes

For instance, a divergent approach can be utilized in diversity-oriented synthesis, where a starting enyne is subjected to a variety of catalytic systems to produce a range of unique molecular skeletons. nih.gov The reaction of a 1,6-enyne with different catalysts can lead to distinct cyclized products, showcasing a divergent pathway from a common precursor. mdpi.com Similarly, the synthesis of N-heterocyclic 1,6-enynes has been achieved through a zinc-catalyzed divergent reaction. sioc-journal.cnrsc.org

A convergent approach is exemplified by the synthesis of complex molecules where an enyne fragment is prepared separately and then coupled with another part of the molecule. nih.gov The synthesis of this compound itself can be seen as a step in a larger convergent synthesis. One common laboratory preparation involves the partial hydrogenation of 1,5-hexadiyne, where one of the alkyne groups is selectively reduced to an alkene. This transformation is a key step in building the specific enyne structure from a simpler, related starting material.

Interdisciplinary Research Frontiers

The reactivity of the enyne motif makes this compound and related compounds subjects of interest in fields beyond traditional organic synthesis.

Bio-Organic Chemistry: Enzyme-Catalyzed Reactions and Metabolic Pathways

While specific enzyme-catalyzed reactions involving this compound are not extensively documented, the broader class of enynes is relevant to bio-organic chemistry. The principles of enzymatic catalysis, which often involve creating a specific microenvironment to control reaction pathways, are being mimicked using synthetic systems for enyne transformations. copernicus.org

For example, a supramolecular, enzyme-like catalyst has been shown to facilitate the gold-catalyzed cycloisomerization of an enyne. nih.govcapes.gov.br The hydrophobic interior of this catalyst assembly shields the reactive intermediates from water, preventing side reactions and imposing a degree of mechanistic control that mirrors enzymatic catalysis. nih.govcapes.gov.br This approach highlights a frontier in catalysis where bio-inspired systems are used to control the complex reactions of substrates like enynes. Additionally, enyne-containing molecules are studied for their potential biological activities and interactions with enzymes.

Astrochemistry: Formation of Organic Molecules in Interstellar Environments

The formation of complex organic molecules, including unsaturated hydrocarbons, in the interstellar medium (ISM) is a significant area of research. uhmreactiondynamics.orgucl.ac.uk While the direct detection of this compound in space has not been reported, studies on the formation of its isomers and related C6 hydrocarbons provide a basis for its potential presence. researchgate.netleidenuniv.nlosti.gov

Astrochemical models often struggle to fully account for the observed abundances of certain cyclic molecules, suggesting that current formation pathways are incomplete. leidenuniv.nlrsc.orgmit.edu The detection of various C6H8 isomers is relevant, as these molecules are considered potential precursors to the formation of aromatic rings like benzene, which are fundamental to the development of polycyclic aromatic hydrocarbons (PAHs). osti.gov Laboratory experiments and computational studies explore barrierless, exoergic reactions that could occur in the cold conditions of molecular clouds. researchgate.netresearchgate.net The reaction of cyclopentadienyl (B1206354) radicals with methyl radicals has been proposed as a pathway to C6H8 intermediates, which can then lead to benzene. osti.gov Furthermore, the photodissociation of larger hydrocarbons on interstellar dust grains is considered a "top-down" chemical approach that can produce a variety of smaller hydrocarbons, including those with six carbon atoms. ucl.ac.uk

Emerging Catalytic Systems and Methodologies for Enyne Transformations

The transformation of enynes is a fertile ground for the development of novel catalytic systems. Gold and rhodium catalysts are well-established for promoting enyne cycloisomerizations, but new metals and methodologies continue to emerge. mit.edursc.orguio.noacs.org

Gold(I) and gold(III) complexes are particularly effective for the cycloisomerization of 1,5- and 1,6-enynes. slideshare.netnih.govrsc.orguio.no For instance, gold(III) catalysts have been shown to mediate the cycloisomerization of 4-phenyl-1-hexen-5-yne. uio.no The mechanism of these reactions is complex and can be influenced by the ligands on the gold center and the substrate structure, sometimes involving intermediates that resemble cyclopropyl (B3062369) gold carbenes. acs.org

Rhodium(I) catalysts are also widely used for various enyne cyclizations, including Alder-ene type reactions. uio.noacs.org These reactions can produce functionalized cyclic dienes in an atom-economical manner. acs.org

Beyond these well-studied metals, other transition metals are showing promise.

Vanadium: Molecular vanadium complexes have been developed for the cis-selective anti-Markovnikov hydroboration of alkynes. This method is notably chemoselective, as it can quantitatively reduce the triple bond of this compound while leaving the double bond intact. nsf.gov